molecular formula C34H35N3O4S B146500 5-[[4-[2-[5-Ethyl-6-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione CAS No. 669716-56-7

5-[[4-[2-[5-Ethyl-6-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione

Número de catálogo: B146500
Número CAS: 669716-56-7
Peso molecular: 581.7 g/mol
Clave InChI: WQAAAKSJZKFMMQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-[[4-[2-[5-Ethyl-6-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione, also known as this compound, is a useful research compound. Its molecular formula is C34H35N3O4S and its molecular weight is 581.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 5-[[4-[2-[5-Ethyl-6-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione is a thiazolidinedione derivative that has garnered attention for its potential biological activities, particularly in the context of diabetes management. This compound is structurally related to pioglitazone, a well-known antidiabetic medication, and is recognized for its role as an impurity in pioglitazone formulations.

The molecular formula of this compound is C34H35N3O4SC_{34}H_{35}N_{3}O_{4}S with a molecular weight of approximately 581.72 g/mol . Key properties include:

PropertyValue
Melting Point122.5 - 124 °C
Boiling Point785.7 ± 60.0 °C
Density1.223 ± 0.06 g/cm³
pKa6.35 ± 0.50
XLogP33.9

The biological activity of this compound primarily revolves around its interaction with peroxisome proliferator-activated receptor gamma (PPARγ) , which plays a crucial role in glucose and lipid metabolism. Thiazolidinediones like pioglitazone act as agonists for PPARγ, enhancing insulin sensitivity in adipose tissue and muscle, thereby improving glycemic control in patients with type 2 diabetes.

Antidiabetic Effects

Research indicates that compounds similar to this thiazolidinedione derivative exhibit significant antidiabetic properties by:

  • Enhancing Insulin Sensitivity : By activating PPARγ, these compounds improve insulin-mediated glucose uptake in peripheral tissues.
  • Reducing Hepatic Glucose Production : They inhibit gluconeogenesis in the liver, contributing to lower blood glucose levels.

Case Studies and Research Findings

Several studies have explored the biological activity of thiazolidinediones:

  • Study on Insulin Sensitivity : A clinical trial demonstrated that pioglitazone significantly improved insulin sensitivity in patients with type 2 diabetes compared to placebo controls (Diaz et al., 1997).
  • Impact on Lipid Profiles : Another study indicated that thiazolidinediones could lead to favorable changes in lipid profiles, reducing triglycerides and increasing HDL cholesterol levels (Wiley Online Library, 2013).
  • Long-term Efficacy : Longitudinal studies have shown sustained glycemic control over extended periods with minimal side effects when using thiazolidinediones (Pharmacompass, 2006).

Safety and Toxicology

While the therapeutic potential is notable, safety profiles must be considered:

  • Adverse Effects : Common side effects associated with thiazolidinediones include weight gain and edema.
  • Monitoring Recommendations : Patients on these medications should be monitored for cardiovascular risks and hepatic function.

Aplicaciones Científicas De Investigación

Pharmacological Research

The compound has been investigated for its potential role in treating metabolic disorders such as diabetes and obesity. Thiazolidinediones are known to act as agonists for peroxisome proliferator-activated receptors (PPARs), which play crucial roles in glucose and lipid metabolism. The specific activities of 5-[[4-[2-[5-Ethyl-6-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione in this context require further experimental validation .

Synthesis of Fused Heterocycles

This compound can be utilized in organic synthesis, particularly in the creation of fused heterocycles. The multi-step synthetic pathways involved require careful optimization to achieve high yields and purity. Its unique structure allows for the exploration of new synthetic methodologies in organic chemistry .

Biochemical Studies

Research has focused on the interaction mechanisms of this compound with various biological targets, including enzymes involved in metabolic pathways. Understanding these interactions is essential for elucidating the compound's therapeutic potential and safety profile .

Case Study 1: Metabolic Regulation

In a study exploring the effects of thiazolidinedione derivatives on glucose metabolism, researchers found that compounds similar to this compound exhibited significant improvements in insulin sensitivity in animal models. These findings suggest that further exploration of this compound could lead to new treatments for type 2 diabetes .

Case Study 2: Synthesis Optimization

A recent publication detailed the optimization of synthetic routes for thiazolidinedione derivatives, including this compound. The researchers reported successful yield improvements through modified reaction conditions and catalyst selection, highlighting its potential utility in pharmaceutical applications .

Propiedades

IUPAC Name

5-[[4-[2-[5-ethyl-6-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H35N3O4S/c1-3-23-5-11-27(35-22-23)17-19-40-30-15-9-26(10-16-30)32-25(4-2)8-12-28(36-32)18-20-41-29-13-6-24(7-14-29)21-31-33(38)37-34(39)42-31/h5-16,22,31H,3-4,17-21H2,1-2H3,(H,37,38,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQAAAKSJZKFMMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)C3=C(C=CC(=N3)CCOC4=CC=C(C=C4)CC5C(=O)NC(=O)S5)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H35N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

581.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.